molecular formula C13H14F3NO3 B2517098 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034594-68-6

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2517098
CAS No.: 2034594-68-6
M. Wt: 289.254
InChI Key: BERAWAZRVPWOJG-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a phenoxy-ethanone scaffold linked to a 3-(2,2,2-trifluoroethoxy)azetidine group. The azetidine, a saturated four-membered ring, is a valuable motif in lead optimization due to its contribution to molecular geometry and metabolic stability . The inclusion of a trifluoroethoxy group is a common strategy in agrochemical and pharmaceutical design to modulate properties like lipophilicity, metabolic stability, and bioavailability. Compounds with analogous phenoxy-ethanone backbones have been utilized in the construction of fragment libraries for screening against biological targets, where rigorous quality control, such as NMR spectroscopy, is essential to ensure purity and structural integrity . As a building block, this reagent is designed for the synthesis of more complex molecules for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-phenoxy-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)9-20-11-6-17(7-11)12(18)8-19-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERAWAZRVPWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the reaction of phenoxyacetyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Likely C14H15F3NO3 ~320.3 (estimated) - Azetidine with 3-trifluoroethoxy
- Phenoxy-ethanone core
Combines rigidity (azetidine) with lipophilicity (phenoxy) and polarity (trifluoroethoxy)
3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one (2034595-57-6) C20H19F4NO3 397.4 - Propanone backbone
- 4-Fluorophenoxy-phenyl group
Extended chain increases steric bulk; fluorophenoxy enhances electron-withdrawing effects
2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (1257550-80-3) C19H16FN3O3 353.3 - Oxadiazole ring in azetidine
- 2-Fluorophenoxy
Oxadiazole improves metabolic stability; fluorophenoxy increases polarity
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone (2034204-73-2) C13H12F4NO2 297.24 - Fluoromethyl on azetidine
- Trifluoromethoxy-phenyl
Compact structure with dual fluorine substituents; higher lipophilicity
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone (1476027-18-5) C11H11F3O2 248.2 - Methyl and trifluoroethoxy on phenyl Simpler structure lacking azetidine; potential for rapid metabolism

Physicochemical Properties

  • Lipophilicity: The trifluoroethoxy group in the main compound reduces lipophilicity compared to non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethanone derivatives) but enhances metabolic stability due to C-F bond strength .
  • Solubility : Azetidine-containing compounds (e.g., CAS 2034595-57-6 ) generally exhibit moderate aqueous solubility due to nitrogen lone pairs, whereas oxadiazole derivatives (e.g., CAS 1257550-80-3 ) may show lower solubility due to aromatic stacking.
  • Melting Points: Data gaps exist, but fluorinated compounds (e.g., CAS 2034204-73-2 ) typically have higher melting points than non-fluorinated analogs due to increased molecular symmetry and dipole interactions.

Biological Activity

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, often referred to as FTTA, is a synthetic organic compound with a complex structure that includes a phenoxy group, a trifluoroethoxy group, and an azetidine ring. This unique arrangement confers specific chemical properties that are of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The molecular formula of FTTA is C15_{15}H16_{16}F3_3NO3_3. The trifluoroethoxy moiety enhances lipophilicity and metabolic stability, making it a candidate for various biological applications. The phenoxy group facilitates hydrogen bonding and π-π interactions with biological targets, which may influence its biological activity.

Synthesis

FTTA is synthesized through the reaction of phenoxyacetyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Purification methods include column chromatography to achieve high purity levels.

Biological Activity

Research on FTTA has indicated potential biological activities that are primarily related to its structural components. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationPotential to modulate enzyme activity and receptor interactions
Antitumoral ActivityRelated compounds show inhibition of tumor growth
LipophilicityEnhanced penetration through biological membranes

Case Studies

While specific case studies on FTTA are scarce, related compounds have provided insights into its potential applications:

  • Anticancer Research : A study on structurally similar compounds revealed their ability to inhibit specific kinases involved in cancer progression. Such findings suggest that FTTA may exhibit similar properties and warrant further investigation in cancer therapeutics.
  • Pharmacological Profiles : Research into the pharmacological profiles of compounds with trifluoroethoxy groups has indicated enhanced bioavailability and metabolic stability, which are critical factors in drug development.

The mechanism of action for FTTA is hypothesized to involve interactions with specific molecular targets due to its lipophilic nature. The trifluoroethoxy group allows for effective membrane penetration, while the phenoxy and azetidine rings may engage with enzymes or receptors, leading to observed biological effects.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of FTTA. Key areas for future research include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Molecular Docking Studies : To predict interactions with various biological targets.
  • Analog Development : Exploring modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. How can the structural integrity of 2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for protons adjacent to nitrogen) and trifluoroethoxy group (δ ~4.2–4.8 ppm for -OCH2_2CF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C15_{15}H16_{16}F3_3NO3_3) to validate purity and molecular weight .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for structurally similar azetidine derivatives .

Q. What are the optimal synthetic conditions for preparing this compound with high yield?

  • Methodological Answer :

  • Stepwise Functionalization : Start with azetidine ring formation via cyclization of 1,3-dichloropropane derivatives, followed by nucleophilic substitution with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy group (reflux in DMF with K2_2CO3_3) .
  • Coupling Reactions : Use a ketone-phenoxy linkage via Friedel-Crafts acylation or Pd-catalyzed cross-coupling under inert atmosphere (argon/nitrogen) to attach the phenoxy moiety .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .

Q. How can HPLC be optimized to assess the purity of this compound?

  • Methodological Answer :

  • Column Selection : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm particle size) for polar compounds with trifluoroethoxy groups .
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) improves peak resolution by mitigating tailing from acidic protons .
  • Detection : UV detection at 254 nm (aromatic absorption) with a retention time comparison to synthetic standards ensures purity >98% .

Advanced Research Questions

Q. How can molecular docking studies evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoroethoxy group .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding poses. Adjust protonation states of the azetidine nitrogen for accuracy .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via kinetic assays (e.g., IC50_{50} determination using fluorescence-based assays) .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation of the trifluoroethoxy group, which may reduce in vivo efficacy .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may limit free compound availability) .
  • Metabolite Identification : LC-MS/MS can detect metabolites (e.g., hydroxylation at the phenoxy ring), explaining discrepancies .

Q. What experimental designs are recommended to study the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 3–9 buffers) studies to identify breakdown products (e.g., azetidine ring opening) .
  • Biotic Transformation : Use soil/water microcosms with LC-HRMS to track biodegradation intermediates .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to assess ecological risks .

Q. How does the trifluoroethoxy group influence the compound’s reactivity under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the azetidine nitrogen increases ring strain, potentially leading to hydrolysis. Monitor via 19^19F NMR for trifluoroethanol release .
  • Basic Conditions : The trifluoroethoxy group’s electron-withdrawing effect stabilizes the ketone against nucleophilic attack. Confirm via stability studies (HPLC at pH 7–12) .

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